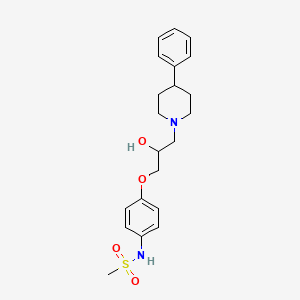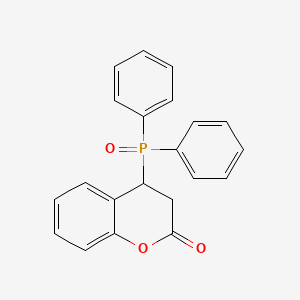
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of phosphine oxides This compound is characterized by the presence of a diphenylphosphoryl group attached to a benzopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of diphenylphosphine with o-hydroxy aromatic aldehydes in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Another approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. DPPA is known for its versatility in organic synthesis and can be used to introduce the diphenylphosphoryl group into various substrates . The reaction conditions for this method usually involve the use of a solvent such as acetone and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are stable and can be used in further reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with molecular targets and pathways in biological systems. The diphenylphosphoryl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity . Additionally, the compound can participate in various chemical reactions within cells, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one include:
Diphenylphosphine oxide: A simpler phosphine oxide with similar reactivity and applications.
Triphenylphosphine oxide: Another phosphine oxide with a different structural arrangement but similar chemical properties.
Phosphine ligands: A broad class of compounds containing phosphorus that are used in catalysis and other applications.
Uniqueness
This compound is unique due to its specific structural features, which combine the properties of a benzopyranone with a diphenylphosphoryl group.
Properties
CAS No. |
63408-37-7 |
|---|---|
Molecular Formula |
C21H17O3P |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-diphenylphosphoryl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C21H17O3P/c22-21-15-20(18-13-7-8-14-19(18)24-21)25(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2 |
InChI Key |
GFLMRFTZZLXTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


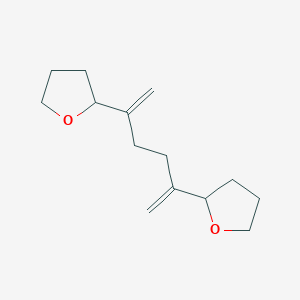
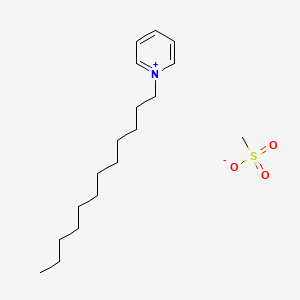
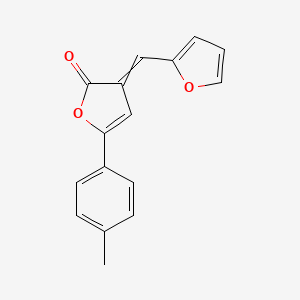
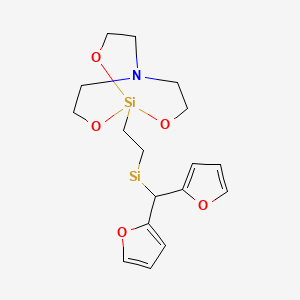
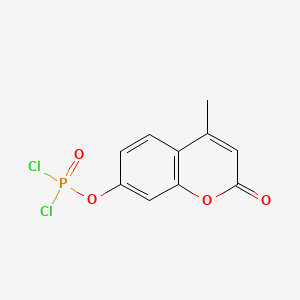


![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
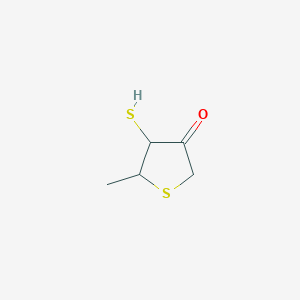
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


